Cevadine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevadine sulfate is a naturally occurring steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its potent neurotoxic properties, which are primarily due to its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in nerve, heart, and skeletal muscle cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cevadine sulfate involves the extraction of cevadine from natural sources, followed by its conversion to the sulfate form. The extraction process typically involves the use of organic solvents to isolate cevadine from plant materials. Once isolated, cevadine can be converted to this compound through a sulfation reaction. This reaction involves the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction process is optimized for higher yields, and the sulfation reaction is carried out in large reactors to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cevadine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens, alkylating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroidal alkaloids.
Biology: Investigated for its effects on ion channels and its potential as a tool for studying neurotoxicity.
Medicine: Explored for its potential use in developing new drugs for treating conditions related to ion channel dysfunction.
Agriculture: Used as a natural pesticide due to its neurotoxic effects on pests .
Mechanism of Action
Cevadine sulfate exerts its effects by binding to voltage-gated sodium ion channels in cell membranes. This binding prevents the inactivation of these channels, leading to prolonged depolarization and increased nerve excitability. The increased intracellular calcium ion concentrations resulting from this action contribute to its neurotoxic effects .
Comparison with Similar Compounds
Cevadine sulfate is similar to other steroidal alkaloids such as veratridine and veracevine. it is unique in its specific binding affinity and the potency of its neurotoxic effects. Veratridine, for example, also binds to sodium ion channels but has a different binding site and mechanism of action . Veracevine, on the other hand, is less potent and has different pharmacological properties .
List of Similar Compounds
- Veratridine
- Veracevine
- Veratramine
- Procaine (for comparison in terms of pharmacological effects)
Properties
CAS No. |
7770-31-2 |
---|---|
Molecular Formula |
C64H100N2O22S |
Molecular Weight |
1281.5 g/mol |
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C32H49NO9.H2O4S/c2*1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;1-5(2,3)4/h2*6,17,19-24,34,36-40H,7-16H2,1-5H3;(H2,1,2,3,4)/b2*18-6-;/t2*17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m00./s1 |
InChI Key |
LVNNUOZILAFQRM-OERGDMKHSA-N |
Isomeric SMILES |
C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.OS(=O)(=O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.